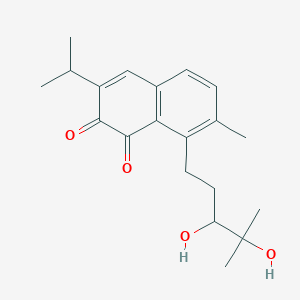

8-(3,4-dihydroxy-4-methylpentyl)-3-isopropyl-7-methylnaphthalene-1,2-dione

Descripción general

Descripción

Salvicina es un novedoso compuesto diterpenoide quinona derivado de la modificación estructural de un compuesto natural principal aislado de la hierba china Salvia prionitis Hance (Labiatae). Ha mostrado una potente actividad inhibitoria del crecimiento contra un amplio espectro de células tumorales humanas tanto in vitro como in vivo . Salvicina es particularmente notable por su capacidad para superar la multirresistencia a fármacos en las células cancerosas, lo que la convierte en una candidata prometedora para la terapia anticancerosa .

Métodos De Preparación

Salvicina se sintetiza mediante la modificación estructural de un compuesto natural principal aislado de Salvia prionitis Hance. Los métodos de producción industrial para salvicina implican el uso de nanopartículas de policianoacrilato pegiladas como portadoras para mejorar su administración y eficacia . Las nanopartículas se preparan mediante un método de emulsión/evaporación de disolvente, y su estructura se confirma mediante técnicas como RMN-1H, RMN-13C y espectroscopia de infrarrojo con transformada de Fourier (FTIR) .

Análisis De Reacciones Químicas

Salvicina experimenta diversas reacciones químicas, incluyendo:

Oxidación: Salvicina induce la generación de especies reactivas de oxígeno (ROS), que desempeñan un papel fundamental en su actividad anticancerígena

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes para la generación de ROS y agentes reductores para la reducción de quinonas . Los principales productos formados a partir de estas reacciones son derivados de salvicina con mayor actividad biológica .

Aplicaciones Científicas De Investigación

Salvicina tiene una amplia gama de aplicaciones de investigación científica, incluyendo:

Mecanismo De Acción

Salvicina ejerce sus efectos principalmente a través de la inhibición de la topoisomerasa II, una enzima esencial para el metabolismo del ADN . Se une al dominio ATPasa de la topoisomerasa II, promoviendo la unión de ADN-topoisomerasa II e inhibiendo la relegación de ADN y la hidrólisis de ATP . Además, salvicina induce la generación de ROS, que contribuye aún más a su actividad anticancerígena al causar daño al ADN y apoptosis .

Comparación Con Compuestos Similares

Salvicina es única entre los inhibidores de la topoisomerasa II debido a su modo de unión no intercalativo y su capacidad para superar la multirresistencia a fármacos . Compuestos similares incluyen:

Etopósido (VP-16): Un veneno de la topoisomerasa II que estabiliza el complejo ADN-topoisomerasa II, pero es menos eficaz contra las células multirresistentes a fármacos.

Vincristina (VCR): Otro inhibidor de la topoisomerasa II con potente actividad citotóxica, pero eficacia limitada contra las células multirresistentes a fármacos.

El mecanismo de acción distinto de salvicina y su capacidad para atacar las células multirresistentes a fármacos la convierten en una candidata prometedora para su posterior desarrollo como agente anticancerígeno .

Actividad Biológica

Overview

8-(3,4-dihydroxy-4-methylpentyl)-3-isopropyl-7-methylnaphthalene-1,2-dione, commonly referred to as Salvicine, is a novel diterpenoid quinone compound derived from the Chinese herb Salvia prionitis Hance. This compound has garnered attention for its potent biological activities, particularly its antitumor properties against various human cancer cell lines.

- IUPAC Name : 8-(3,4-dihydroxy-4-methylpentyl)-7-methyl-3-propan-2-ylnaphthalene-1,2-dione

- CAS Number : 240423-23-8

- Molecular Formula : CHO

- Molecular Weight : 330.418 g/mol

Antitumor Activity

Salvicine has demonstrated significant antitumor activity in vitro and in vivo. Research indicates that it inhibits the growth of a wide spectrum of human tumor cells. The mechanism of action involves multiple pathways, including apoptosis and cell cycle arrest.

Table 1: In Vitro Antitumor Activity of Salvicine

| Cell Line | Inhibition Rate (%) | IC50 (μM) |

|---|---|---|

| A549 (Lung) | 99.93 | 6.92 |

| MCF-7 (Breast) | 100.00 | 7.60 |

| DU145 (Prostate) | 98.51 | 8.99 |

| HepG2 (Liver) | 100.39 | 7.85 |

The above data shows that Salvicine exhibits an impressive inhibition rate across various cancer cell lines, with IC50 values indicating its potency compared to established chemotherapeutic agents.

The antitumor effects of Salvicine are attributed to its ability to induce apoptosis and inhibit cell proliferation through several mechanisms:

- Apoptosis Induction : Salvicine promotes programmed cell death in cancer cells by activating intrinsic apoptotic pathways.

- Cell Cycle Arrest : It causes arrest at specific phases of the cell cycle, particularly the S phase, preventing cancer cells from replicating.

- Oxidative Stress : The compound increases reactive oxygen species (ROS) levels within cells, contributing to cytotoxicity against tumor cells.

Case Studies and Research Findings

A study published in Cancer Letters explored the effects of Salvicine on HepG2 liver cancer cells. The results indicated that treatment with Salvicine led to a significant increase in apoptotic markers and a decrease in cell viability:

- Flow Cytometry Analysis : Demonstrated increased annexin V positivity in treated cells, confirming apoptosis.

- Western Blotting : Showed upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2).

Propiedades

IUPAC Name |

8-(3,4-dihydroxy-4-methylpentyl)-7-methyl-3-propan-2-ylnaphthalene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O4/c1-11(2)15-10-13-7-6-12(3)14(17(13)19(23)18(15)22)8-9-16(21)20(4,5)24/h6-7,10-11,16,21,24H,8-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZIUPDOWWMGNCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C=C(C(=O)C2=O)C(C)C)CCC(C(C)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50438718 | |

| Record name | Salvicine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50438718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

240423-23-8 | |

| Record name | Salvicine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0240423238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Salvicine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50438718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SALVICINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72F2HK78GM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.